

Technical Master File: D- β , β -Diethylalanine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Amino-3-ethylpentanoic acid hydrochloride*
CAS No.: *57224-45-0*
Cat. No.: *B1525991*

[Get Quote](#)

Systematic Name: **D-2-Amino-3-ethylpentanoic acid hydrochloride** Common Synonyms: D-3-Ethylnorvaline HCl; D-Isopentylglycine HCl (non-standard)[1]

Part 1: Executive Technical Summary[1]

D- β , β -Diethylalanine hydrochloride is a non-canonical, sterically hindered amino acid characterized by a bulky, bifurcated side chain at the

-position.[1] Chemically defined as D-2-amino-3-ethylpentanoic acid, it represents a structural isostere of D-Isoleucine but possesses a symmetrical ethyl branching pattern that eliminates the chirality at the

-carbon found in Isoleucine.[1]

For drug development professionals, this molecule serves three critical functions:

- **Conformational Constraint:** The significant steric bulk of the 3-pentyl side chain severely restricts rotation around the

bond (

angle) and the backbone

torsion angles, strongly promoting extended backbone conformations (such as

-sheets) while destabilizing

-helices.[1]

- Proteolytic Resistance: As a D-amino acid with a non-natural side chain, it is virtually invisible to endogenous proteases, significantly extending the plasma half-life () of peptide therapeutics.[1]
- Hydrophobic Packing: It introduces a high degree of lipophilicity without the asymmetry of Isoleucine, useful for filling hydrophobic pockets in receptor-ligand interactions.[1]

Part 2: Chemical & Physical Characterization[1][2] Physicochemical Profile[1][2][3]

Parameter	Specification
CAS Number	14328-61-1 (Free Base D-isomer) / 14328-62-2 (Generic/Salt Ref check required)
Molecular Formula	
Molecular Weight	181.66 g/mol (Salt); 145.20 g/mol (Free Base)
Chirality	D-Enantiomer (-configuration at -carbon)
Side Chain	3-Pentyl group ()
Solubility	High in , MeOH; Low in , Hexanes
pKa Values	-COOH: ~2.3
Appearance	White to off-white crystalline powder

Structural Logic & Steric Mapping

The " β,β -diethyl" nomenclature refers to the substitution pattern on the

-carbon relative to a glycine scaffold (or more accurately, the ethyl substitution on the side chain of alanine).[1]

- Standard Alanine:

-carbon is a Methyl group.[1]

- β,β -Diethylalanine: The

-carbon is a methine () substituted with two Ethyl groups.[1]

Steric Consequence: Unlike Leucine (branched at

) or Valine (branched at

with methyls), D- β,β -Diethylalanine presents a "wall" of steric bulk immediately adjacent to the peptide backbone.[1] This creates a "rigidification" effect, locking the peptide into specific conformations.[1]



[Click to download full resolution via product page](#)

Figure 1: Steric progression from Valine to D- β,β -Diethylalanine, highlighting the increase in bulk that drives conformational locking.[1]

Part 3: Synthesis Protocol (Chemo-Enzymatic Route)

Objective: Produce high-purity D- β,β -Diethylalanine HCl from achiral precursors. Rationale: Direct asymmetric alkylation is difficult due to the steric hindrance of the 3-pentyl group.[1] The most robust "self-validating" method is the Bucherer-Bergs synthesis followed by Enzymatic Resolution.[1] This ensures high enantiomeric excess (ee > 99%) because the enzyme only processes the L-isomer, leaving the desired D-isomer intact.[1]

Workflow Overview

- Bucherer-Bergs Reaction: 2-Ethylbutanal

Hydantoin derivative.[1]

- Hydrolysis: Hydantoin

Racemic Amino Acid.[1]

- Acetylation: Racemic AA

N-Acetyl-DL-Amino Acid.[1]

- Enzymatic Resolution: Selective hydrolysis of L-form by Acylase I.
- Isolation: Extraction of unreacted N-Acetyl-D-Amino Acid.
- Final Hydrolysis: N-Acetyl-D-AA

D-AA-HCl.

Detailed Methodology

Step 1: Formation of 5-(1-ethylpropyl)hydantoin[1]

- Reagents: 2-Ethylbutanal (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).[1]
- Solvent: Ethanol/Water (1:1).[1]
- Procedure:
 - Dissolve

and KCN in water.[1]
 - Add 2-Ethylbutanal dropwise with stirring.
 - Heat to 60°C for 12 hours. The solution will become clear then precipitate the hydantoin.
[1]
 - Cool, filter, and wash the white solid precipitate with cold water.[1]

- Checkpoint: The formation of the solid hydantoin confirms the condensation of the hindered aldehyde.[1]

Step 2: Hydrolysis to Racemate[1]

- Reagents: NaOH (2.5M).
- Procedure:
 - Reflux the hydantoin in NaOH for 24-48 hours (hindered hydantoins require vigorous conditions).
 - Neutralize with HCl to pH 6-7 to precipitate the racemic amino acid (Zwitterion).[1]

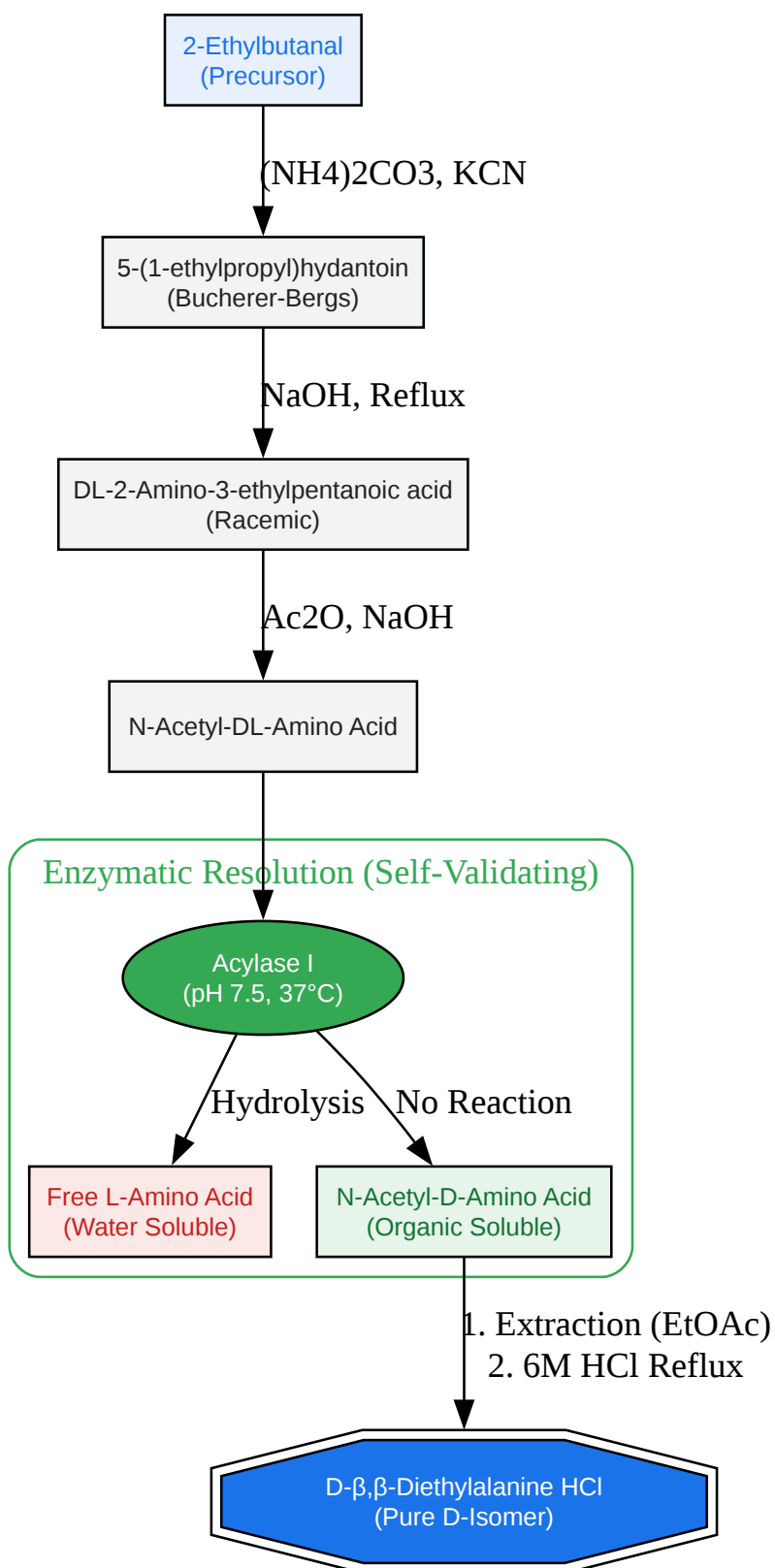
Step 3: Enzymatic Resolution (The Critical Step)[1]

- Substrate: N-Acetyl-DL-2-amino-3-ethylpentanoic acid (prepared by standard acetylation with NaOH).
- Enzyme: Acylase I (from *Aspergillus melleus* or Porcine Kidney).[1]
- Buffer: 0.1M Phosphate Buffer, pH 7.5, containing M (activator).
- Procedure:
 - Dissolve N-Acetyl-racemate in buffer.[1] Adjust pH to 7.5.
 - Add Acylase I powder.[1] Incubate at 37°C for 24 hours.
 - Mechanism: The enzyme selectively deacetylates the L-isomer to free L-amino acid.[1] The D-isomer remains as the N-Acetyl derivative.[1]
 - Separation: Acidify to pH 1-2. Extract with Ethyl Acetate.[1]

- Aqueous Phase:[1] Contains L-Amino Acid (discard or save).[1][2]
- Organic Phase:[1] Contains N-Acetyl-D-Amino Acid.[1]
- Evaporate organic phase to yield the pure D-precursor.[1]

Step 4: Final Deprotection[1]

- Procedure: Reflux N-Acetyl-D-Amino Acid in 6M HCl for 4 hours.
- Isolation: Evaporate to dryness. Recrystallize from MeOH/Et₂O to yield D-β,β-Diethylalanine Hydrochloride.[1]



[Click to download full resolution via product page](#)

Figure 2: Chemo-enzymatic workflow ensuring high enantiomeric purity of the D-isomer.

Part 4: Applications in Drug Discovery[1][5]

Peptidomimetics & Stability

The incorporation of D- β , β -Diethylalanine into peptide sequences is a "gold standard" technique for preventing enzymatic degradation.[1]

- Mechanism: The D-stereochemistry prevents recognition by the S1 pockets of proteases (e.g., Trypsin, Chymotrypsin).[1]
- Steric Shielding: The bulky ethyl groups physically block the approach of the catalytic triad of proteases to the adjacent peptide bond.[1]

Structural Engineering

In peptide design, this residue acts as a

-sheet inducer.[1]

- -Helix Breaker: The side chain branching at the
-carbon creates steric clashes with the backbone carbonyl oxygen at position
, strongly destabilizing
-helices.[1]
- -Sheet Stabilizer: The extended conformation required for
-sheets accommodates the bulky side chain efficiently.[1]

Part 5: References

- PubChem. (2025).[1][3][4] 2-Amino-3-ethylpentanoic acid (Compound Summary). National Library of Medicine.[1] [\[Link\]](#)
- Green, M. M., & Selinger, J. V. (1998).[1] Amino Acids and the Asymmetry of Life: Enantiomeric amplification.[1] (Contextual reference on 3-ethylnorvaline in chiral amplification). [\[Link\]](#)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N-Dimethylaniline | C₈H₁₁N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-イソロイシン - (2S, 3S)-2-アミノ-3-メチルペンタン酸 [sigmaaldrich.com]
- 3. N,N-Dimethylaminoethyl chloride hydrochloride | C₄H₁₁Cl₂N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-ethylpentanoic acid | C₇H₁₅NO₂ | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Master File: D-β,β-Diethylalanine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1525991/docs#technical-master-file-d-diethylalanine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)